Thymolphthalein

Catalog No.
S597778
CAS No.
125-20-2
M.F
C28H30O4
M. Wt
430.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Thymolphthalein

CAS Number

125-20-2

Product Name

Thymolphthalein

IUPAC Name

3,3-bis(4-hydroxy-2-methyl-5-propan-2-ylphenyl)-2-benzofuran-1-one

Molecular Formula

C28H30O4

Molecular Weight

430.5 g/mol

InChI

InChI=1S/C28H30O4/c1-15(2)20-13-23(17(5)11-25(20)29)28(22-10-8-7-9-19(22)27(31)32-28)24-14-21(16(3)4)26(30)12-18(24)6/h7-16,29-30H,1-6H3

InChI Key

LDKDGDIWEUUXSH-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1C2(C3=CC=CC=C3C(=O)O2)C4=CC(=C(C=C4C)O)C(C)C)C(C)C)O

Synonyms

Thymolphthalein

Canonical SMILES

CC1=CC(=C(C=C1C2(C3=CC=CC=C3C(=O)O2)C4=CC(=C(C=C4C)O)C(C)C)C(C)C)O

Acid-Base Titrations

One of the most common applications of thymolphthalein is in acid-base titrations. Titration involves the gradual addition of a solution of known concentration (titrant) to another solution of unknown concentration (analyte) until the endpoint, where the reaction reaches completion, is achieved. Thymolphthalein, with its clear color change from colorless in acidic solutions (pH < 8.0) to deep blue in basic solutions (pH > 9.6), allows researchers to visually determine the endpoint of the titration, signifying the complete neutralization of the acid by the base or vice versa.

Studying Biochemical Processes

Thymolphthalein also finds applications in studying various biochemical processes. Due to its sensitivity to slight pH changes, it can be used to monitor the activity of enzymes that alter the pH of their surrounding environment during their catalytic functions []. This application proves valuable in understanding enzyme mechanisms and their roles in various biological processes.

Thymolphthalein is a phthalein dye primarily used as an acid-base indicator. Its chemical formula is C28H30O4C_{28}H_{30}O_{4}. The compound exhibits distinct color changes depending on the pH of the solution: it is colorless below a pH of 9.3 and transitions to blue above a pH of 10.5. This property makes thymolphthalein particularly useful in various chemical applications, especially in titrations where pH changes are monitored .

  • Toxicity: Limited data is available on the specific toxicity of thymolphthalein. However, it is recommended to handle it with care as some phthalein dyes might have laxative effects.
  • Flammability: Thymolphthalein has a flammability rating of 1 according to the NFPA 704 hazard rating system, indicating a slight fire hazard when exposed to heat or flame.

Thymolphthalein undergoes a reversible reaction that allows it to change color in response to pH variations. The reaction can be summarized as follows:

  • In acidic to neutral conditions (pH < 9.3): Thymolphthalein exists in its protonated form, which is colorless.
  • In basic conditions (pH > 10.5): The compound deprotonates to form a dianion, resulting in a blue color.

The molar extinction coefficient for the blue form is approximately 38,000 M1^{-1}cm1^{-1} at 595 nm, indicating strong absorbance at this wavelength .

Thymolphthalein can be synthesized through several methods, the most common being:

  • Friedel-Crafts Alkylation: This method involves reacting phthalic anhydride with thymol (2-isopropyl-5-methylphenol) in the presence of a Lewis acid catalyst such as anhydrous tin(IV) chloride or zinc chloride. The general reaction can be represented as:
    Phthalic Anhydride+2ThymolLewis AcidThymolphthalein\text{Phthalic Anhydride}+2\text{Thymol}\xrightarrow{\text{Lewis Acid}}\text{Thymolphthalein}
    This reaction typically requires heating and careful mixing to yield thymolphthalein effectively .
  • Alternative Methods: Other methods include direct heating of thymol and phthalic anhydride with sulfuric acid, although these may require more stringent control over reaction conditions .

Thymolphthalein is widely used in various fields:

  • Acid-Base Titrations: As a pH indicator due to its clear color transition.
  • Laboratory Reagents: In organic synthesis and analytical chemistry.
  • Disappearing Ink: When combined with sodium hydroxide, it can create inks that vanish upon exposure to air and reappear when treated with alkaline solutions .
  • Laxatives: Due to its mild laxative properties.

Thymolphthalein shares similarities with other phthalein dyes, particularly in their roles as acid-base indicators. Below is a comparison highlighting its uniqueness:

Compound NameColor Change RangeUnique Features
PhenolphthaleinColorless (pH < 8.2) to Pink (pH > 10)Commonly used in titrations; lower pH range
Bromothymol BlueYellow (pH < 6) to Blue (pH > 7.6)Useful for biological applications; broader range
FluoresceinYellow-Green (pH < 6) to Pink (pH > 7)Fluorescent properties; used in tracing studies

Thymolphthalein's unique feature lies in its higher transition pH range compared to other indicators, making it suitable for specific applications where higher pH values are encountered .

XLogP3

6.8

Melting Point

253.0 °C

UNII

YG5I28WSQP

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 13 of 38 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 25 of 38 companies with hazard statement code(s):;
H225 (16%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H341 (80%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H350 (80%): May cause cancer [Danger Carcinogenicity];
H361 (80%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Indicators and Reagents

Pictograms

Health Hazard Flammable

Flammable;Health Hazard

Other CAS

125-20-2

Wikipedia

Thymolphthalein

General Manufacturing Information

1(3H)-Isobenzofuranone, 3,3-bis[4-hydroxy-2-methyl-5-(1-methylethyl)phenyl]-: ACTIVE

Dates

Modify: 2023-08-15

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